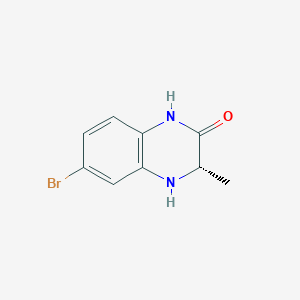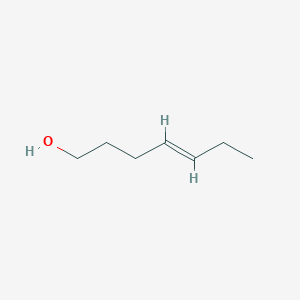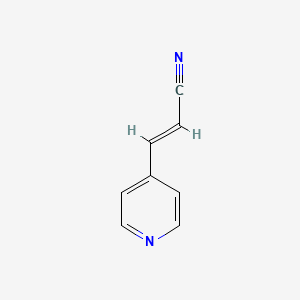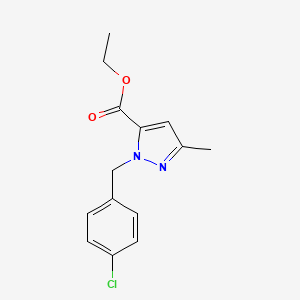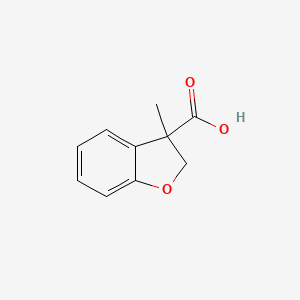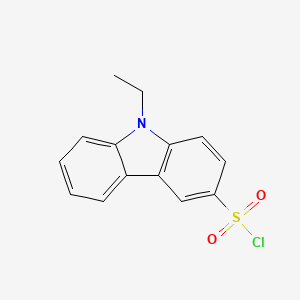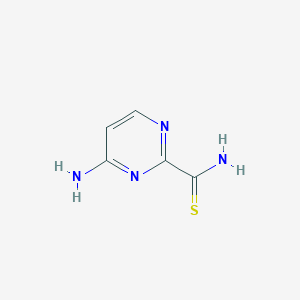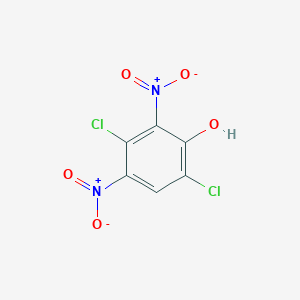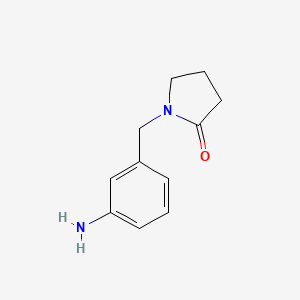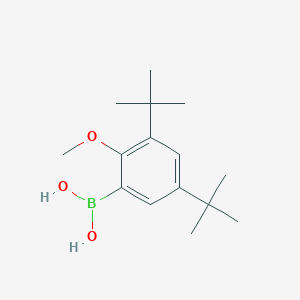
(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid
Overview
Description
(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid: is a specialized organoboron compound known for its unique structural features and versatile applications in organic synthesis and materials science. This compound features a boronic acid group attached to a phenyl ring substituted with two tert-butyl groups and a methoxy group, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butyl-2-methoxyphenyl lithium with boronic acid derivatives under controlled conditions. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the phenyl lithium intermediate, followed by its reaction with boronic acid derivatives. The process requires careful control of reaction parameters, including temperature, solvent choice, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid: undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boronic alcohols or boronic acids with different substituents.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Boronic esters and borates from oxidation reactions.
Boronic alcohols and substituted boronic acids from reduction reactions.
Various substituted phenyl compounds from substitution reactions.
Scientific Research Applications
(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is employed in the development of boronic acid-based sensors for detecting biomolecules such as sugars and amino acids.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-containing pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which (3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid exerts its effects involves its ability to form stable boronic esters and borates, which can act as intermediates in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with electrophiles and nucleophiles to facilitate bond formation and functional group transformations.
Comparison with Similar Compounds
(3,5-Di-tert-butyl-2-methoxyphenyl)boronic acid: is compared with other similar compounds, such as:
Pinacol boronic acid: Both compounds are used in Suzuki-Miyaura coupling reactions, but this compound offers better stability and selectivity due to its bulky tert-butyl groups.
Phenylboronic acid: While both compounds are used in organic synthesis, the presence of tert-butyl groups in this compound enhances its reactivity and resistance to side reactions.
Properties
IUPAC Name |
(3,5-ditert-butyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO3/c1-14(2,3)10-8-11(15(4,5)6)13(19-7)12(9-10)16(17)18/h8-9,17-18H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAXJMSJWVZEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)C(C)(C)C)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



